2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid
Overview
Description
2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid is an organic compound that features a dimethylamino group and a thiophene ring attached to an acetic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and dimethylamine.
Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with dimethylamine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carboxylic acid group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the thiophene ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Dimethylamino)-2-(furan-2-yl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific chemical reactions and biological interactions that are not achievable with similar compounds containing different aromatic rings.
Properties
IUPAC Name |
2-(dimethylamino)-2-thiophen-2-ylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9(2)7(8(10)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXXPZYOOORSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273743 | |
Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007878-98-9 | |
Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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